Fenpropidin

Vue d'ensemble

Description

Fenpropidin est un fongicide de type pipéridine largement utilisé en agriculture pour lutter contre les maladies fongiques des céréales. Il est connu pour son efficacité contre l'oïdium et la rouille.

Mécanisme D'action

Target of Action

Fenpropidin is a widely employed chiral fungicide . The primary targets of this compound are the enzymes involved in the biosynthesis of the fungal cell membrane . These enzymes are crucial for the synthesis of ergosterol, the main sterol in the fungal cell membrane . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

It is known that this compound interacts with its targets, the enzymes involved in ergosterol biosynthesis, and inhibits their function . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is a key component of the fungal cell membrane. When the enzymes involved in ergosterol biosynthesis are inhibited by this compound, the production of ergosterol is reduced. This leads to a disruption in the structure and function of the fungal cell membrane, causing cell death .

Pharmacokinetics

It is known that the metabolism of this compound exhibits enantioselectivity, with the r-enantiomer being metabolized faster than the s-enantiomer .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . The toxicity of the major metabolites of this compound is predicted to be stronger than the toxicity of this compound itself .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the degradation of this compound in soil has been found to be enantioselective, with a preference for the degradation of the R-enantiomer . This suggests that the environmental fate and efficacy of this compound can be influenced by the physical and chemical properties of the environment .

Analyse Biochimique

Cellular Effects

Fenpropidin has been shown to have a neurotoxic potential in repeated dose studies, expressed as spinal cord demyelination at the maximum doses tested in a 90-day rat and 1-year dog study . It is also moderately toxic to most organisms and has some evidence to suggest it may be carcinogenic .

Molecular Mechanism

It has been suggested that the enantio-separation mechanism of the this compound enantiomers is revealed by molecular docking .

Temporal Effects in Laboratory Settings

This compound may be moderately persistent in soil systems and can also be persistent in water depending on local conditions . It is not expected to leach to groundwater . Storage stability of this compound has been demonstrated for a period of 24 months at -18 °C in commodities with high water and high acid content .

Metabolic Pathways

The metabolic pathway of this compound in cereals has been elucidated. Several routes of metabolism have been identified but the metabolic pattern in wheat grain and straw at plant maturity is clearly dominated by the parent compound .

Transport and Distribution

This compound is highly soluble in water and highly volatile, suggesting it can be easily transported and distributed within cells and tissues

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du fenpropidin implique plusieurs étapes, à partir du tert-butylbenzène comme matière première. Le processus comprend des réactions d'acylation et d'autres étapes pour former le produit final . Une méthode courante implique l'utilisation d'acétonitrile, qui est ensuite salé hors d'une matrice aqueuse à l'aide de sulfate de magnésium et de chlorure de sodium, suivie d'une purification par extraction en phase solide dispersive .

Méthodes de production industrielle : La production industrielle de this compound suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant des rendements élevés et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Fenpropidin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est également soumis à une dissipation énantiosélective, où l'énantiomère R-(+)-fenpropidin se dissipe plus rapidement que l'énantiomère S-(-)-fenpropidin .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent l'acétonitrile, le sulfate de magnésium et le chlorure de sodium. Les conditions impliquent souvent des températures contrôlées et des niveaux de pH pour garantir les résultats de réaction souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles spécifiques. Par exemple, la dissipation énantiosélective dans le sol entraîne des demi-vies différentes pour les énantiomères, le R-(+)-fenpropidin ayant une demi-vie de 19,8 jours et le S-(-)-fenpropidin ayant une demi-vie de 22,4 jours .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est largement utilisé pour lutter contre les maladies des plantes, ce qui en fait un outil précieux dans la recherche agricole . De plus, les propriétés énantiosélectives du this compound ont été étudiées pour une surveillance précise des résidus et une évaluation des risques .

Mécanisme d'action

This compound fonctionne comme un inhibiteur de la biosynthèse du stérol, ciblant spécifiquement l'isomérase Δ8 → Δ7 et la réductase Δ14 dans la voie de biosynthèse des stérols fongiques . Cette inhibition perturbe la production de stérols essentiels, conduisant à la mort des cellules fongiques. Les cibles moléculaires impliquées dans ce processus comprennent les enzymes responsables de la biosynthèse des stérols.

Applications De Recherche Scientifique

Fenpropidin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used to control plant diseases, making it a valuable tool in agricultural research . Additionally, this compound’s enantioselective properties have been studied for accurate residue monitoring and risk assessment .

Comparaison Avec Des Composés Similaires

Composés similaires : Fenpropidin est similaire à d'autres inhibiteurs de la biosynthèse des stérols, tels que le fenpropimorph et l'amorolfine . Ces composés ciblent également la voie de biosynthèse des stérols, mais peuvent différer dans leurs mécanismes spécifiques et leur spectre d'activité.

Unicité : L'unicité du this compound réside dans ses propriétés énantiosélectives et son efficacité contre un large éventail de pathogènes fongiques. Sa capacité à contrôler l'oïdium et la rouille en fait un fongicide précieux dans les pratiques agricoles .

Propriétés

IUPAC Name |

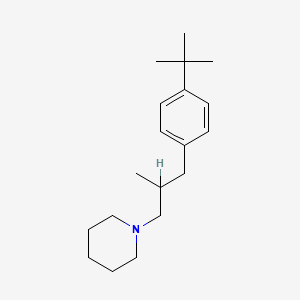

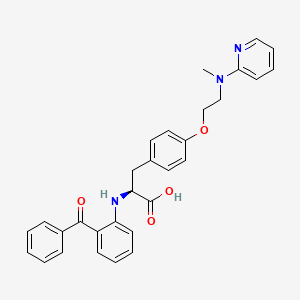

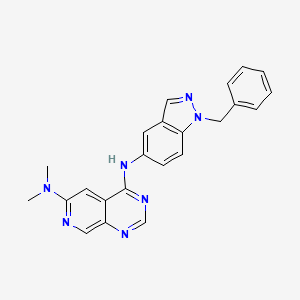

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNFYQILYYYUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058157 | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67306-00-7 | |

| Record name | Fenpropidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropidin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fenpropidin in fungi?

A1: this compound, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]

Q2: What are the downstream consequences of inhibiting these enzymes?

A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []

Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?

A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of this compound. []

Q4: Are there fungi that exhibit intrinsic resistance to this compound? If so, what is the mechanism?

A4: Yes, Fusarium graminearum exhibits intrinsic resistance to this compound. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including this compound. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of this compound enantiomers for the first time. []

Q6: How does the formulation of this compound impact its application?

A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with this compound as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []

Q7: Are there specific challenges related to the stability of this compound in formulations?

A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in this compound formulations to ensure sufficient stability for commercial use. []

Q8: Does this compound exhibit enantioselectivity in its biological activity?

A8: Yes, studies have shown that the R-enantiomer of this compound exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]

Q9: Has the relationship between the structure of this compound and its activity been investigated?

A9: Research has explored incorporating silicon into the structure of this compound and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to this compound itself. []

Q10: Does cross-resistance exist between this compound and other fungicides?

A10: Yes, cross-resistance has been observed between this compound and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]

Q11: What are the mechanisms behind this cross-resistance?

A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []

Q12: What analytical methods are used to detect and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of this compound residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]

Q13: Has the determination of this compound enantiomers been investigated?

A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of this compound enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of this compound in crops like grapes, sugar beets, and wheat. []

Q14: Are there methods to study the fate of this compound in the environment?

A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure this compound volatilization from a wheat field. []

Q15: What is the environmental fate of this compound?

A15: this compound can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []

Q16: What is the environmental impact of this compound volatilization?

A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []

Q17: Have any studies investigated the toxicity of this compound on non-target organisms?

A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified this compound as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)